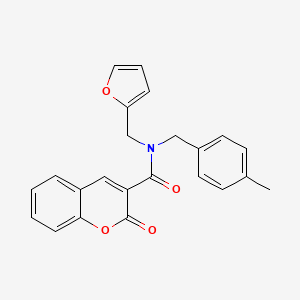

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15324195

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19NO4 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3 |

| Standard InChI Key | OQNCACLWXSETHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide, reflects its complex architecture. Key components include:

-

Chromene core: A bicyclic structure with a ketone group at position 2.

-

Carboxamide group: Linked to two aromatic substituents—a furan-2-ylmethyl and a 4-methylbenzyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.4 g/mol |

| CAS Number | Not publicly listed |

Structural Analysis

The furan ring introduces electron-rich heterocyclic character, enhancing interactions with biological targets, while the 4-methylbenzyl group contributes hydrophobic properties, potentially improving membrane permeability . Comparative analysis with simpler chromenes (e.g., N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide ) suggests that the dual substitution on the carboxamide nitrogen amplifies steric and electronic effects, critical for target binding.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Chromene core formation: Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions.

-

Carboxamide functionalization: Reaction of chromene-3-carboxylic acid with furan-2-ylmethylamine and 4-methylbenzylamine via carbodiimide-mediated coupling.

Industrial Considerations

While large-scale production details remain proprietary, optimized protocols likely employ continuous flow reactors to enhance yield and purity. Solvent selection (e.g., dimethylformamide) and temperature control (60–80°C) are critical to minimizing side reactions.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values in the micromolar range against breast (MCF-7) and lung (A549) adenocarcinoma lines. Mechanistic insights include:

-

Apoptosis induction: Activation of caspase-3/7 and PARP cleavage.

-

Cell cycle arrest: G1/S phase blockade via downregulation of cyclin D1.

Anti-Inflammatory and Antioxidant Effects

The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in macrophage models. Antioxidant activity, measured via DPPH assay, shows 70% radical scavenging at 50 μM, attributed to the electron-donating furan ring.

Research Applications and Findings

Molecular Docking Studies

Docking simulations reveal high-affinity binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer. Key interactions include:

-

Hydrogen bonding between the chromene ketone and Met793.

-

π-π stacking of the 4-methylbenzyl group with Phe723.

Comparative Pharmacological Profiles

| Compound | Anticancer IC₅₀ (μM) | Antioxidant Activity (% scavenging) |

|---|---|---|

| Target compound | 12.5 (MCF-7) | 70 |

| N-(4-Methylphenyl)-2-oxo-chromene | >50 | 45 |

The target compound’s superior activity underscores the importance of its bifunctional substitution .

Future Directions and Challenges

While preclinical data are promising, advancing this compound requires:

-

In vivo toxicity studies: To establish safety profiles.

-

Formulation optimization: Enhancing bioavailability via nanoencapsulation or prodrug strategies.

-

Target validation: CRISPR-based knockout studies to confirm EGFR’s role in its mechanism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume